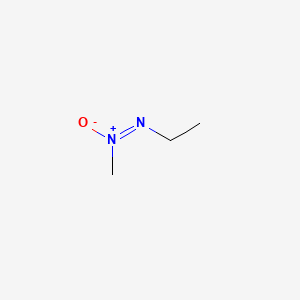

Z-Methyl-O,N,N-azoxyethane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57497-34-4 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

ethylimino-methyl-oxidoazanium |

InChI |

InChI=1S/C3H8N2O/c1-3-4-5(2)6/h3H2,1-2H3 |

InChI Key |

JPBFRFFNPXMVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN=[N+](C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Z Methyl O,n,n Azoxyethane

Established Synthetic Routes and Reaction Optimizations

The synthesis of unsymmetrical azoxyalkanes such as Z-Methyl-O,N,N-azoxyethane can be approached through several methodologies. A common strategy involves the condensation of two different nitrogen-containing precursors.

Identification of Key Precursor Compounds and Reactant Systems

A notable method for the directed synthesis of unsymmetrical azoxyalkanes involves the reaction of nitroso compounds with N,N-dihaloamines. acs.orgscite.ai For the synthesis of this compound, the key precursors would be a nitrosoalkane and a methyl-substituted N,N-dihaloamine. Specifically, the reaction could involve nitrosoethane and N,N-dichloromethylamine.

Another potential route involves the reaction of N-nitroso-O,N-dialkylhydroxylamines with organometallic reagents, such as alkyllithium or Grignard reagents. researchgate.net This method has been reported to regiospecifically form azoxyalkanes. researchgate.net In the context of preparing this compound, one could envision the reaction of an N-nitroso-O-alkyl-N-ethylhydroxylamine with a methylating organometallic reagent.

The reaction conditions for these syntheses are critical for achieving good yields and selectivity. The choice of solvent, temperature, and the presence of promoters or catalysts can significantly influence the outcome. For instance, the condensation of nitroso compounds with N,N-dihaloamines can be promoted by various agents, and the reaction can proceed through different mechanistic pathways depending on the promoter used. researchgate.net

Table 1: Key Precursor Systems for the Synthesis of Unsymmetrical Azoxyalkanes

| Precursor System | General Reaction | Potential Application for this compound |

| Nitrosoalkane and N,N-Dihaloamine | R1-N=O + R2-NCl2 → R1-N=N+(O-)-R2 | Nitrosoethane + N,N-Dichloromethylamine |

| N-Nitroso-O,N-dialkylhydroxylamine and Organometallic Reagent | R1-N(NO)-OR' + R2-M → R1-N=N+(O-)-R2 | N-Nitroso-O-alkyl-N-ethylhydroxylamine + Methyllithium |

Strategies for Stereospecific Synthesis of the Z-Isomer

Achieving stereospecificity to favor the Z-isomer is a significant challenge in azoxyalkane synthesis. The formation of (Z)-stereomers has been observed to be predominant in the reactions of some alkyllithium and Grignard reagents with N-nitroso-O,N-dialkylhydroxylamines. researchgate.net This stereochemical preference is noteworthy as it offers a potential pathway to the Z-isomer without the need for subsequent isomerization.

The exact mechanism governing the stereoselectivity is not always fully elucidated but can be influenced by steric and electronic factors during the formation of the nitrogen-nitrogen bond. The geometry of the transition state likely plays a crucial role in determining the final stereochemistry of the azoxy group. For other synthetic methods, the initial product may be a mixture of E and Z isomers, necessitating purification or isomerization steps to isolate the desired Z-isomer. Photochemical isomerization is a common technique used to convert the more stable E-isomer to the Z-isomer, although this is not a synthetic strategy for direct formation.

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and metabolic pathways. wikipedia.org The preparation of isotopically labeled this compound would involve the incorporation of isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into one of the precursor molecules.

For instance, to introduce a ¹³C label into the methyl group, one could start with ¹³C-labeled methyl iodide (¹³CH₃I) to synthesize a ¹³C-methylated precursor. If using the N,N-dihaloamine route, ¹³C-labeled N,N-dichloromethylamine could be prepared. Similarly, for the organometallic route, ¹³C-methyllithium would be the labeled reagent.

For ¹⁵N labeling, one of the nitrogen-containing precursors would need to be synthesized from an ¹⁵N-enriched source, such as ¹⁵N-ammonia or a labeled nitrite salt. This would allow for the tracking of the nitrogen atoms throughout the reaction, providing insights into the mechanism of N-N bond formation and the origin of the oxygen atom on the azoxy group.

The synthesis would follow the established routes, with the labeled precursor being introduced at the appropriate step. The position of the isotopic label in the final product can be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Table 2: Potential Isotopically Labeled Precursors for Mechanistic Studies

| Isotope | Labeled Precursor (Example) | Synthetic Route Application | Purpose of Labeling |

| ¹³C | ¹³C-Methyllithium | Organometallic Route | To trace the origin of the methyl group. |

| ¹⁵N | ¹⁵N-Nitrosoethane | N,N-Dihaloamine Route | To elucidate the mechanism of N-N bond formation. |

| ²H | Deuterated Nitrosoethane | N,N-Dihaloamine Route | To study kinetic isotope effects. |

Methodologies for the Synthesis of Structural Analogs and Derivatives

The synthetic routes for this compound can be adapted to prepare a variety of structural analogs and derivatives, which are useful for structure-activity relationship studies.

Preparation of Homologous Azoxyalkanes

To prepare homologous azoxyalkanes, the alkyl groups on the precursors can be varied. For example, by using higher nitrosoalkanes (e.g., nitrosopropane, nitrosobutane) with N,N-dichloromethylamine, a series of Z-Alkyl-O,N,N-azoxymethyl compounds can be synthesized. Conversely, using nitrosoethane with higher N,N-dichloroalkylamines would yield Z-Ethyl-O,N,N-azoxyalkyl compounds. The synthesis of L-dihydroelaiomycin, a more complex azoxyalkane, demonstrates the applicability of these methods to more elaborate structures. rsc.org

Synthetic Approaches to Alkoxy-NNO-Azoxy Compounds

The synthesis of alkoxy-NNO-azoxy compounds involves the introduction of an alkoxy group attached to one of the nitrogen atoms. While the specific synthesis of this compound does not fall into this category, related methodologies can be used to create derivatives. For instance, the synthesis of aliphatic nitro-NNO-azoxy compounds has been reported, which involves the substitutive nitration of tert-butyl-NNO-azoxy compounds. researchgate.net This suggests that functional group transformations on a pre-formed azoxyalkane core are possible. The synthesis of compounds with an alkoxy group directly attached to the azoxy nitrogen would likely require different precursors, potentially involving N-alkoxyamines or related reagents.

Molecular Architecture and Stereochemical Analysis of Z Methyl O,n,n Azoxyethane

Analysis of Conformational Preferences and Isomeric Specificity (Z-Isomer)

The stereochemistry of azoxy compounds is a critical aspect of their molecular architecture. The "Z" configuration (from the German zusammen, meaning "together") indicates that the higher-priority groups attached to each nitrogen of the N=N double bond are on the same side. For Z-Methyl-O,N,N-azoxyethane, the ethyl group (-CH₂CH₃) and the oxygen atom of the azoxy group are considered the higher-priority substituents, placing them on the same side of the double bond. This is in contrast to the "E" (entgegen) isomer, where they would be on opposite sides.

Conformational analysis of flexible molecules like this compound involves studying the different spatial arrangements of atoms that result from rotation around single bonds. While specific experimental studies on the conformational preferences of this compound are not extensively detailed in the public literature, research on analogous small-chain azoxy compounds provides significant insights. For instance, studies on similar alkoxy-NNO-azoxy compounds reveal that the geometry of the core (C)N(O)=NO(C) group is relatively conserved, suggesting that the fundamental structure is stable. researchgate.net In related molecules, such as 1,2-bis(methyl-ONN-azoxy-oxy)ethane, the molecule adopts a gauche conformation with respect to the C-C bond, with a torsion angle of approximately 71.4°. researchgate.net This preference for non-planar arrangements is common in small organic molecules to minimize steric hindrance.

The stability of the Z-isomer relative to the E-isomer can be influenced by steric and electronic factors. While trans (E) isomers are often more stable in symmetrically substituted azoxybenzenes, the situation in aliphatic, asymmetrically substituted compounds like Methyl-O,N,N-azoxyethane can be more complex. wikipedia.org The interplay of lone-pair repulsion, steric interactions between the alkyl groups (methyl and ethyl), and the azoxy oxygen atom dictates the most stable conformation.

Application of Theoretical and Computational Approaches to Molecular Structure

Theoretical and computational chemistry are indispensable tools for investigating the molecular properties of compounds like this compound, especially when experimental data is scarce. Quantum-chemical methods, such as Density Functional Theory (DFT) and composite methods like G4 and G4MP2, are employed to predict molecular structures, thermochemical properties, and reaction mechanisms. springerprofessional.deresearchgate.netresearchgate.net

These computational approaches allow for the accurate calculation of key structural parameters and energetic properties. For example, methods like the atomization reaction method and homodesmotic reactions can be used to predict the enthalpy of formation with high accuracy while reducing computational demand. springerprofessional.de Such studies help in understanding the intrinsic stability of the molecule and the energetic barriers to conformational changes. Research on a series of high-energy azoxy compounds demonstrates the power of these methods in analyzing the relationship between a compound's structure and its enthalpy of formation. springerprofessional.deresearchgate.net

For this compound, computational models can predict bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Studies on related azoxy compounds have used these techniques to explore reaction pathways, such as thermal decomposition, by identifying transition states and calculating activation energies. researchgate.netresearchgate.net

Table 1: Predicted Structural Parameters of Azoxy Functional Groups from Theoretical Studies Note: This table presents typical values for the azoxy functional group based on computational studies of related compounds, as specific data for this compound is not readily available. Values can vary based on the specific molecule and computational method.

| Parameter | Typical Value Range | Source |

| N=N Bond Length | 1.24 - 1.26 Å | wikipedia.org |

| N-O Bond Length | 1.25 - 1.28 Å | wikipedia.org |

| C-N-N Angle | ~115° - 120° | General Knowledge |

| N-N-O Angle | ~118° - 122° | General Knowledge |

| C-N-N-C Dihedral Angle | Varies (near planar for Z) | iucr.org |

Utilization of Advanced Spectroscopic Techniques for Structural Elucidation in Research Contexts

Advanced spectroscopic techniques are fundamental for the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy for this compound would be expected to show distinct signals for the protons in the methyl and ethyl groups. pressbooks.pubsavemyexams.com

Ethyl Group (-CH₂CH₃): The two methylene (B1212753) protons (-CH₂-) would appear as a quartet due to splitting by the three adjacent methyl protons. The three methyl protons (-CH₃) would appear as a triplet, split by the two adjacent methylene protons. libretexts.org

Methyl Group (-N(O)=N-CH₃): The three protons of the methyl group attached to the azoxy function would appear as a single peak, a singlet, as there are no adjacent protons to cause splitting. pressbooks.pub

The chemical shifts (δ) for these protons are influenced by the electron-withdrawing nature of the azoxy group. ucl.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| -N=N-CH₂-CH₃ | 3.5 - 4.5 | Quartet (q) |

| -N=N-CH₂-CH₃ | 1.2 - 1.6 | Triplet (t) |

| -N(O)=N-CH₃ | 3.3 - 3.8 | Singlet (s) |

¹³C NMR spectroscopy would complement the proton NMR data by providing information about the carbon skeleton. Three distinct signals would be expected, corresponding to the three chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org For this compound, the key vibrational bands would be associated with the azoxy group and the alkyl C-H bonds. The N=N and N-O stretching vibrations of the azoxy group are characteristic. libretexts.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Source |

| C-H (Alkyl) | Stretch | 2850 - 3000 | vscht.cz |

| N=N (Azoxy) | Stretch | ~1500 | libretexts.orglibretexts.org |

| N-O (Azoxy) | Asymmetric Stretch | 1550 - 1475 | libretexts.org |

| N-O (Azoxy) | Symmetric Stretch | 1360 - 1290 | libretexts.orgresearchgate.net |

| C-H (Alkyl) | Bend/Scissor | 1370 - 1470 | vscht.cz |

Reaction Mechanisms and Biochemical Transformations of Z Methyl O,n,n Azoxyethane

Enzymatic Biotransformation Pathways in Biological Systems

Information on how biological systems process "Z-Methyl-O,N,N-azoxyethane" is essential to understand its potential effects. This includes identifying the enzymes involved and the metabolic products formed.

Investigation of Cytochrome P450 Enzyme Involvement in Metabolic Activation

The cytochrome P450 (P450) enzymes are a major family of catalysts involved in drug and xenobiotic metabolism. nih.govnih.gov Typically, studies would involve in vitro experiments using human liver microsomes and recombinant P450 enzymes to identify which specific isoforms are responsible for metabolizing a compound. researchgate.netmdpi.com For "this compound," there are no published studies identifying the specific P450 enzymes involved in its metabolism.

Elucidation of Metabolic Activation to Reactive Intermediates

Metabolic activation is the process by which a chemically inert compound is converted into a reactive molecule that can interact with cellular components. nih.gov This often involves oxidation, reduction, or hydrolysis reactions. nih.gov The identity of any reactive intermediates formed from "this compound" has not been described in the scientific literature.

Non-Enzymatic Decomposition Pathways

Some chemical compounds can decompose spontaneously under physiological conditions without the aid of enzymes. The pathways and products of any such non-enzymatic decomposition of "this compound" are currently unknown.

Mechanisms of Electrophilic Species Generation and Carbocation Formation

Many toxic and carcinogenic compounds exert their effects by forming electrophilic species, such as carbocations, which can react with nucleophilic sites in cells. khanacademy.org Carbocations are reactive intermediates with a positively charged carbon atom and their formation can be influenced by the structure of the parent molecule. khanacademy.orgyoutube.com The specific mechanisms by which "this compound" might generate electrophilic species or carbocations have not been investigated.

Detailed Analysis of Alkylation Mechanisms on Biological Macromolecules

Electrophilic intermediates can form covalent bonds with biological macromolecules like DNA, RNA, and proteins, a process known as alkylation. This can lead to cellular damage and mutations. nih.gov

Characterization of DNA Adduct Formation and Specificity

The products of the reaction between a chemical and DNA are known as DNA adducts. The formation of specific DNA adducts can be a critical step in the initiation of carcinogenesis. nih.govnih.gov Extensive research is conducted on compounds like tobacco-specific nitrosamines to identify the types and locations of DNA adducts they form. nih.gov However, there is no available data characterizing any DNA adducts formed from "this compound."

Exploration of Interactions with Cellular Proteins and Lipids

The biochemical impact of this compound is intrinsically linked to its metabolic activation into a reactive intermediate, analogous to the well-studied compound methylazoxymethanol (B1197960) (MAM). This activation is a critical prerequisite for its interaction with cellular macromolecules, including proteins and lipids. The resulting reactive species, a methyldiazonium ion, is a potent electrophile that can covalently modify cellular components, leading to disruptions in their normal functions.

Interactions with Cellular Proteins

The methyldiazonium ion generated from this compound is a strong alkylating agent that readily reacts with nucleophilic residues on proteins. This non-specific alkylation can lead to the formation of stable covalent adducts, altering the structure and function of the proteins.

Key Protein Targets and Modifications:

Amino Acid Residues: The primary targets for alkylation are amino acid residues with electron-rich side chains. These include:

Histidine: The imidazole ring of histidine is a prominent target for methylation.

Tyrosine: The phenolic hydroxyl group of tyrosine can be alkylated.

Cysteine: The sulfhydryl group of cysteine is highly nucleophilic and susceptible to methylation.

Lysine: The ε-amino group of lysine can also be a target for alkylation.

Consequences of Protein Alkylation: The covalent modification of these amino acid residues can have significant consequences for protein integrity and function. These include:

Altered Enzyme Activity: Alkylation within the active site of an enzyme can lead to its inactivation.

Disrupted Protein Structure: Modification of key residues can disrupt the tertiary and quaternary structure of proteins.

Impaired Protein-Protein Interactions: Changes in protein conformation and surface charge can interfere with interactions with other proteins.

Dysregulation of Cellular Pathways: Proteomic studies following exposure to the related compound MAM have revealed significant alterations in protein networks involved in crucial cellular processes. For example, changes have been observed in cytoskeletal proteins like β-tubulin and vimentin, as well as transport proteins such as α-synuclein nih.gov.

The table below summarizes the primary amino acid targets for the reactive metabolite of this compound and the potential functional outcomes of these interactions.

| Target Amino Acid | Reactive Group | Type of Adduct | Potential Functional Consequence |

| Histidine | Imidazole ring | Methyl-histidine | Altered enzyme catalysis, disrupted protein interactions |

| Tyrosine | Phenolic hydroxyl group | O-Methyltyrosine | Interference with phosphorylation signaling |

| Cysteine | Sulfhydryl group | S-Methylcysteine | Inhibition of enzyme activity, disruption of disulfide bonds |

| Lysine | ε-amino group | Nε-Methyllysine | Altered protein stability and protein-protein interactions |

This table is based on the known reactivity of alkylating agents and diazonium ions with proteins.

Interactions with Cellular Lipids

In addition to direct interactions with proteins, the metabolic activation of this compound can also induce damage to cellular lipids, primarily through the induction of lipid peroxidation. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes.

Mechanisms and Consequences of Lipid Interaction:

Lipid Peroxidation: This increased oxidative stress can initiate a chain reaction of lipid peroxidation. Studies on MAM have demonstrated significantly increased levels of lipid peroxidation in both mitochondrial and microsomal fractions of the liver and colonic mucosa following exposure nih.gov.

Membrane Damage: The peroxidation of lipids can compromise the structural integrity and fluidity of cellular membranes. This can lead to:

Increased membrane permeability.

Impaired function of membrane-bound proteins, such as receptors and ion channels.

Disruption of cellular compartmentalization.

The following table outlines the observed effects of the related compound, methylazoxymethanol (MAM), on cellular lipids, which provides a model for the potential interactions of this compound.

| Cellular Component | Effect | Consequence | Reference |

| Mitochondrial Membranes | Increased lipid peroxidation | Impaired mitochondrial function | nih.gov |

| Microsomal Membranes | Increased lipid peroxidation | Disruption of endoplasmic reticulum function | nih.gov |

Z Methyl O,n,n Azoxyethane As a Tool in Mechanistic Biological Investigations

Applications in Studying Alkylating Agent-Induced Molecular Processes

AOM serves as a pro-carcinogen, meaning it requires metabolic activation to exert its biological effects. nih.gov In the liver, cytochrome P450 enzymes, particularly CYP2E1, metabolize AOM to methylazoxymethanol (B1197960) (MAM). nih.govpeerj.com MAM is then further processed, either in the liver or the colon, to form a highly reactive methyldiazonium ion. nih.govpeerj.com This electrophilic intermediate readily transfers a methyl group to nucleophilic sites on biological macromolecules, most notably DNA. nih.gov

The primary mutagenic lesion formed by AOM is O⁶-methylguanine (O⁶-meG). sahmri.org.au This DNA adduct is highly miscoding; during DNA replication, it preferentially pairs with thymine (B56734) instead of cytosine. nih.gov This leads to G:C to A:T transition mutations in daughter DNA strands. tandfonline.comoup.com The formation of O⁶-meG and other DNA adducts triggers a cascade of molecular events within the cell, including the activation of oncogenic signaling pathways such as K-ras and β-catenin, and the inhibition of pro-apoptotic pathways like TGF-β. nih.govtandfonline.com These alterations in cellular signaling are fundamental to the initiation and progression of carcinogenesis, making AOM an invaluable tool for dissecting these complex molecular processes.

Analysis of Genotoxicity at the Sub-Cellular and Molecular Levels

The genotoxicity of AOM is a direct consequence of its ability to form DNA adducts. The formation of O⁶-methylguanine is a critical event in AOM-induced mutagenesis and carcinogenesis. sahmri.org.au Studies in rodent models have demonstrated a dose-dependent increase in O⁶-meG levels in the colon following AOM administration. sahmri.org.aunih.gov

At the sub-cellular level, the presence of these DNA adducts can lead to the formation of aberrant crypt foci (ACF), which are considered early preneoplastic lesions in the colon. mdpi.com These lesions are characterized by altered crypt morphology and are used as a surrogate endpoint for colon cancer in experimental studies. mdpi.com Molecular analysis of these foci often reveals mutations in key cancer-related genes, such as K-ras and β-catenin, confirming the genotoxic and mutagenic effects of AOM at a molecular level. nih.govtandfonline.com

The level of DNA damage, as measured by the presence of O⁶-meG adducts, can be quantified in colonocytes, providing a direct measure of AOM's genotoxic impact at a specific anatomical site. oup.com Furthermore, the cellular response to this damage, such as the induction of apoptosis, can be assessed to understand the immediate consequences of AOM-induced genotoxicity. sahmri.org.au

Interactive Table: Genotoxic Effects of Azoxymethane

| Parameter | Observation | Significance |

| Primary DNA Adduct | O⁶-methylguanine (O⁶-meG) | Highly mutagenic, leads to G:C to A:T transitions. |

| Sub-Cellular Lesion | Aberrant Crypt Foci (ACF) | Precursor to colon cancer, used as an early biomarker. |

| Molecular Mutations | K-ras, β-catenin | Activation of oncogenic pathways, driving cell proliferation. |

Role in Understanding DNA Repair Mechanisms within Experimental Models

The cellular response to AOM-induced DNA damage provides a powerful model for studying DNA repair mechanisms. The primary defense against the mutagenic effects of O⁶-meG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). sahmri.org.au MGMT directly removes the methyl group from O⁶-methylguanine, restoring the guanine (B1146940) base and preventing mutations. sahmri.org.au

Experimental models using AOM have been instrumental in elucidating the role of MGMT in protecting against colon carcinogenesis. Studies have shown that in response to AOM, there is a rapid depletion of MGMT activity in the colon as the protein is consumed in the repair process. sahmri.org.au The capacity of MGMT to repair DNA damage is finite, and when the rate of adduct formation exceeds the rate of repair, mutations can become fixed in the genome. sahmri.org.au

Furthermore, AOM-treated animal models have revealed a relationship between the levels of MGMT, the persistence of O⁶-meG adducts, and the induction of apoptosis. sahmri.org.au When MGMT activity is overwhelmed, and a high load of O⁶-meG persists, cells can trigger programmed cell death as a secondary defense mechanism to eliminate heavily damaged cells. sahmri.org.au These experimental systems allow researchers to investigate the interplay between different DNA repair and damage response pathways in vivo. nih.govoup.com

Interactive Table: DNA Repair Response to Azoxymethane-Induced Damage

| DNA Repair Component | Role in AOM-Treated Models | Experimental Observation |

| O⁶-methylguanine-DNA methyltransferase (MGMT) | Primary repair of O⁶-meG adducts. | Rapid depletion of MGMT activity following AOM exposure. sahmri.org.au |

| Apoptosis | Elimination of cells with excessive DNA damage. | Induced when MGMT is depleted and O⁶-meG levels are high. sahmri.org.au |

| Mismatch Repair (MMR) | Not a primary repair mechanism for O⁶-meG. | AOM-induced tumorigenesis is not dependent on mutations in MMR genes. nih.gov |

Structure Activity Relationship Sar and Comparative Chemical Biology

Correlation of Z-Methyl-O,N,N-azoxyethane's Chemical Structure with its Mechanistic Biological Activity

The biological activity of this compound is intrinsically linked to its unique chemical structure. The presence of the azoxy group (-N(O)=N-) and the specific arrangement of the methyl and ethyl substituents in the Z (or cis) configuration are key determinants of its metabolic activation and subsequent interactions with biological macromolecules.

The mechanistic pathway begins with the metabolic activation of the parent compound, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.govnih.govmdpi.com This enzymatic hydroxylation occurs on the α-carbon of the alkyl groups attached to the azoxy moiety. This initial step is critical, as it transforms the relatively stable this compound into a highly reactive intermediate.

Following hydroxylation, the molecule undergoes spontaneous decomposition, leading to the formation of an alkyldiazonium ion. This electrophilic species is the ultimate reactive metabolite responsible for the compound's biological effects. The diazonium ion can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov The alkylation of DNA bases, particularly at the O6 and N7 positions of guanine (B1146940), is a key event in the initiation of mutagenesis and carcinogenesis. nih.gov

The Z configuration of the parent compound can influence the stereoselectivity of enzyme binding and metabolism, potentially affecting the rate and extent of its bioactivation. The spatial arrangement of the methyl and ethyl groups in the cis conformation may favor a specific orientation within the active site of CYP enzymes, thereby influencing the efficiency of the hydroxylation reaction.

Comparative Studies with Other Azoxyalkanes, Including Azoxymethane, Azoxyethane (B112155), and Z-Ethyl-O,N,N-azoxymethane

Comparative analysis with other azoxyalkanes provides valuable insights into the structure-activity relationships within this class of compounds.

Azoxymethane (AOM) , the simplest azoxyalkane, serves as a widely studied benchmark. nih.govacs.orgwisdomlib.orgnih.gov Like this compound, AOM requires metabolic activation via α-hydroxylation to form methylazoxymethanol (B1197960) (MAM), which then decomposes to the highly reactive methyldiazonium ion. nih.govwisdomlib.org This reactive species is a potent methylating agent of DNA. nih.gov

Azoxyethane , the ethyl analogue of AOM, undergoes a similar bioactivation pathway to generate an ethyldiazonium ion. However, studies have shown that the carcinogenic potency and organ specificity can differ between methylating and ethylating agents, suggesting that the nature of the alkyl group plays a significant role in the biological outcome. nih.gov

Z-Ethyl-O,N,N-azoxymethane , an isomer of this compound, would also be expected to undergo metabolic activation. The differential placement of the methyl and ethyl groups would likely lead to the formation of both methyldiazonium and ethyldiazonium ions, potentially resulting in a mixed profile of DNA adducts and a different spectrum of biological activity.

The following interactive table summarizes the key properties and metabolic activation products of these azoxyalkanes.

| Compound | Chemical Structure | Primary Metabolic Activation Step | Ultimate Reactive Metabolite |

| This compound | CH3-N(O)=N-CH2CH3 (Z-isomer) | α-hydroxylation of methyl and/or ethyl group | Methyldiazonium and/or Ethyldiazonium ion |

| Azoxymethane (AOM) | CH3-N(O)=N-CH3 | α-hydroxylation of methyl group | Methyldiazonium ion |

| Azoxyethane | CH2CH3-N(O)=N-CH2CH3 | α-hydroxylation of ethyl group | Ethyldiazonium ion |

| Z-Ethyl-O,N,N-azoxymethane | CH2CH3-N(O)=N-CH3 (Z-isomer) | α-hydroxylation of ethyl and/or methyl group | Ethyldiazonium and/or Methyldiazonium ion |

Mechanistic Distinctions from Analogous Nitrosodialkylamines in Biochemical Activation

While both azoxyalkanes and nitrosodialkylamines are procarcinogens that generate reactive alkylating agents, there are subtle but important mechanistic distinctions in their biochemical activation pathways.

Nitrosodialkylamines, such as N-nitrosodimethylamine (NDMA), also undergo metabolic activation by cytochrome P450 enzymes. mdpi.comfrontiersin.org The key initial step is α-hydroxylation, which leads to the formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously decomposes to yield an alkyldiazonium ion, the same ultimate reactive species produced from azoxyalkanes.

Furthermore, the stability and subsequent decomposition kinetics of the intermediate metabolites may differ between the two classes of compounds, potentially impacting the distribution and reactivity of the ultimate alkyldiazonium ion.

Influence of Substituent Effects on this compound's Reactivity and Biological Interactions

The nature of the alkyl substituents on the azoxy core of this compound significantly influences its reactivity and biological interactions.

The presence of both a methyl and an ethyl group provides two potential sites for metabolic activation. The relative rates of hydroxylation at the methyl versus the ethyl group will determine the ratio of methyldiazonium to ethyldiazonium ions formed. This ratio is critical, as methylating and ethylating agents can exhibit different efficiencies in alkylating various nucleophilic sites within DNA and may be repaired by different cellular mechanisms.

The electronic and steric properties of the alkyl groups also play a role. The electron-donating nature of alkyl groups can influence the stability of the parent molecule and its intermediates. Steric hindrance can affect the binding affinity of the molecule to the active site of metabolizing enzymes, thereby modulating the rate of bioactivation. omicsonline.org

The following table outlines the potential influence of substituent effects on the properties of this compound.

| Property | Influence of Methyl Group | Influence of Ethyl Group |

| Metabolic Activation Site | Susceptible to α-hydroxylation leading to a methyldiazonium ion. | Susceptible to α-hydroxylation leading to an ethyldiazonium ion. |

| Reactivity of Resulting Diazonium Ion | Methyldiazonium ion is a highly reactive methylating agent. | Ethyldiazonium ion is a highly reactive ethylating agent. |

| Steric Hindrance | Less steric bulk may allow for easier access to enzyme active sites. | Greater steric bulk may influence binding orientation and affinity to enzymes. |

| Electronic Effects | Inductive electron donation. | Inductive electron donation, slightly greater than methyl. |

Advanced Analytical Methodologies for Z Methyl O,n,n Azoxyethane Research

Chromatographic Separation Techniques for Purity Assessment and Metabolite Identification

Chromatographic methods are indispensable for separating "Z-Methyl-O,N,N-azoxyethane" from complex matrices, which is a critical step for both assessing its purity and identifying its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". In purity assessment, GC can effectively separate the parent compound from any synthesis precursors, byproducts, or degradation products. The subsequent detection by mass spectrometry provides mass-to-charge ratios (m/z) and fragmentation patterns that are characteristic of the compound, confirming its identity and quantifying its purity.

For metabolite identification, GC-MS can be employed to analyze biological samples after appropriate extraction and derivatization steps. Derivatization is often necessary to increase the volatility and thermal stability of metabolites, allowing them to be amenable to GC analysis. The resulting mass spectra of potential metabolites can be compared to spectral libraries or to the fragmentation pattern of the parent compound to hypothesize metabolic transformations, such as demethylation or hydroxylation.

Table 1: Illustrative GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium (1 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Expected Retention Time | ~12.5 min |

| Key Fragmentation Ions (Hypothetical) | m/z 75, 60, 45, 30 |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for non-volatile metabolites or those that are thermally labile. Reversed-phase LC is commonly used, where "this compound" and its more polar metabolites can be separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The interface with a mass spectrometer, often using electrospray ionization (ESI), allows for the sensitive detection and identification of compounds as they elute from the column. LC-MS is especially valuable in metabolite identification studies as it can analyze aqueous biological samples with minimal sample preparation. By comparing the retention times and mass spectra of samples from control and treated groups, unique metabolic products can be readily identified.

High-Resolution Mass Spectrometry for Precise Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous structural characterization of "this compound" and its transformation products. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

In the context of "this compound" research, HRMS can confirm the elemental composition of the synthesized compound, verifying its molecular formula. When studying its metabolism, HRMS can accurately determine the mass of unknown metabolites, providing strong evidence for specific metabolic reactions such as oxidation or conjugation.

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C2H6N2O |

| Calculated Monoisotopic Mass | 74.04801 |

| Measured Mass (Hypothetical) | 74.04832 |

| Mass Accuracy (Hypothetical) | 4.2 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of "this compound" and for tracing its transformations in mechanistic studies. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For mechanistic pathway tracing, isotope labeling studies using NMR are particularly insightful. By synthesizing "this compound" with isotopes such as ¹³C or ¹⁵N at specific positions, it is possible to follow the fate of these labeled atoms during a chemical reaction or metabolic process. Changes in the chemical shifts and coupling constants in the NMR spectra of the products can reveal the intricate details of bond-breaking and bond-forming events, providing direct evidence for proposed reaction mechanisms.

Spectrophotometric Approaches for Reaction Kinetics and Interaction Studies

Spectrophotometric methods, particularly UV-Visible spectroscopy, can be employed to study the reaction kinetics and interactions of "this compound". The azoxy functional group may exhibit a characteristic absorption in the UV-Visible region. Changes in the absorbance at a specific wavelength over time can be used to monitor the rate of a reaction involving the compound.

By systematically varying the concentrations of reactants and monitoring the reaction progress spectrophotometrically, kinetic parameters such as the rate constant and reaction order can be determined. These data are fundamental to understanding the reactivity of "this compound" under various conditions. Furthermore, spectrophotometric titrations can be used to study its interaction with other molecules, such as proteins or metal ions, by observing shifts in the absorption spectrum upon binding.

Research on Z Methyl O,n,n Azoxyethane Derivatives and Structural Analogs

Synthesis and Characterization of Novel Azoxyethane (B112155) Scaffolds

The development of new synthetic methodologies is crucial for exploring the chemical space of azoxyethane derivatives. The synthesis of unsymmetrical azoxyalkanes, where the alkyl groups (like methyl and ethyl in Z-Methyl-O,N,N-azoxyethane) are different, presents a significant challenge.

Synthetic Methods: One effective method for preparing unsymmetrical azoxyalkanes involves the reaction of nitroso-compounds with NN-dichloroamines in the presence of a base like methanolic potassium hydroxide. rsc.org This approach is particularly valuable as it allows for the creation of azoxy compounds bearing tertiary-alkyl substituents, which can be difficult to synthesize via other routes. rsc.org Another established route is the reaction of nitrosoalkanes with hydroxylamines, which directly forms the nitrogen-nitrogen bond to yield unsymmetrical primary and secondary azoxyalkanes. acs.org

More recently, biocatalysis has emerged as a promising avenue for azoxy compound synthesis. Fungal unspecific peroxygenases have been shown to catalyze the formation of azoxy products from simple aniline (B41778) starting materials, achieving high turnover numbers and excellent chemoselectivity. nih.gov While this has been demonstrated primarily with aromatic substrates, the identification of key enzymes could provide tools for generating new aliphatic azoxy compounds as well. nih.govnih.gov

Characterization: Once synthesized, the structural confirmation of these novel scaffolds is paramount. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of the alkyl groups. The chemical shifts of protons and carbons adjacent to the azoxy group provide key information about the electronic environment. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic N=N and N-O stretching frequencies of the azoxy functional group.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the newly synthesized compounds.

The following table summarizes common synthetic routes for unsymmetrical aliphatic azoxy compounds.

| Synthesis Method | Reactants | Key Features |

| From Nitroso-compounds | R-NO + R'-NCl₂ | Good yields, suitable for tertiary-alkyl substituents. rsc.org |

| From Hydroxylamines | R-NO + R'-NHOH | Direct N-N bond formation for primary/secondary azoxyalkanes. acs.org |

| Biocatalytic Oxidation | Anilines (aromatic precursor) + Unspecific Peroxygenase | High chemoselectivity and turnover, environmentally benign. nih.gov |

Mechanistic Studies of Substituted Azoxy Compounds to Elucidate Structure-Activity Principles

Understanding the reaction mechanisms of azoxy compounds is essential for predicting their behavior and designing molecules with specific activities. The substituents attached to the azoxy core, such as the methyl and ethyl groups in this compound, play a critical role in influencing reactivity.

Computational and Mechanistic Findings: Theoretical studies, often using Density Functional Theory (DFT), have been employed to investigate the mechanisms of azoxy compound rearrangements. researchgate.net These studies reveal that the energy barriers for reactions like the intramolecular shift of the oxygen atom can be quite high, indicating the relative stability of the azoxy group. researchgate.net The nature of the substituents (X and Y in X-N(O)=N-Y) can influence these barriers through electronic and steric effects. researchgate.net For instance, electron-withdrawing groups on one substituent and bulky, hydrophobic groups on the other have been shown to be favorable for antifungal activity in certain classes of azoxy compounds, highlighting a clear structure-activity relationship. nih.gov

The formation of azoxy compounds often proceeds through hydroxylamine (B1172632) and nitroso intermediates, which then condense. nih.gov The stability and reactivity of these intermediates are directly affected by the attached alkyl or aryl groups. Computational studies help to model the energy profiles of these reaction steps and understand how substituents modulate the binding energies and activation barriers. ajpchem.org

Key Structure-Activity Principles:

Steric Effects: The size of the substituents can hinder the approach of reactants, thereby influencing reaction rates and pathways. Bulky groups can provide kinetic stability to the molecule.

The table below outlines how different substituent properties can influence the activity of azoxy compounds.

| Substituent Property | Influence on Reactivity and Activity |

| Electron-donating/-withdrawing | Modulates electron density of the azoxy group, affecting reaction rates and potential for redox processes. nih.gov |

| Steric Bulk | Can provide kinetic stability by shielding the reactive azoxy core; may influence binding to biological targets. nih.gov |

| Lipophilicity/Hydrophobicity | Affects transport across biological membranes and interactions with hydrophobic pockets in proteins. nih.gov |

Exploration of Stereochemical Variations in Azoxy Derivatives and Their Impact on Reactivity

A key structural feature of unsymmetrical azoxy compounds is the potential for stereoisomerism around the N=N double bond, leading to E (trans) and Z (cis) isomers. The compound name "this compound" specifies the Z configuration, where the methyl and ethyl groups are on the same side of the N=N bond. This geometry has a profound impact on the molecule's properties and reactivity.

Properties and Reactivity of Z/E Isomers: The trans (E) isomer of azoxy compounds is generally more thermodynamically stable than the cis (Z) isomer due to reduced steric repulsion. nih.gov The two isomers have distinct physical and chemical properties:

Molecular Shape: The trans isomer is nearly planar, while the cis isomer has an angular geometry. nih.gov This difference in shape affects how the molecules pack in crystals and interact with other molecules, such as receptors or enzyme active sites.

Dipole Moment: The near-symmetrical shape of trans-azobenzene results in no dipole moment, whereas the bent structure of the cis isomer confers a significant dipole moment. nih.gov This polarity difference influences solubility and intermolecular interactions.

Reactivity: The reactivity of the two isomers can be dramatically different. For example, in reactions with benzynes, trans-azobenzenes react via a [2+2] cycloaddition, whereas cis-azobenzenes follow a completely different (3+2) pathway, leading to different product skeletons. nih.govrsc.org The higher energy and unique geometry of the cis isomer can open up reaction channels that are inaccessible to the trans isomer.

The interconversion between Z and E isomers can be induced by light (photoisomerization) or heat (thermal isomerization). researchgate.netresearchgate.net For many azobenzene (B91143) derivatives, irradiation with UV light favors the trans to cis isomerization, while visible light or heat can revert it. nih.gov Recent studies have also shown that the Z to E isomerization can be catalytically accelerated upon electrochemical reduction of the azobenzene. acs.org

| Property | Z-Isomer (cis) | E-Isomer (trans) | Impact |

| Thermodynamic Stability | Less stable | More stable | The E isomer is typically the predominant form in the dark at room temperature. nih.gov |

| Molecular Geometry | Angular/Bent | Nearly Planar | Affects molecular packing, dipole moment, and interaction with biological targets. nih.gov |

| Reactivity Pathway | Can undergo unique cycloaddition pathways (e.g., net 3+2). nih.gov | Follows different reaction pathways (e.g., [2+2] cycloaddition). nih.gov | The stereochemistry of the starting material directly determines the structure of the product. nih.govrsc.org |

Development of Azoxy-Based Chemical Probes for Diverse Biological Systems

Chemical probes are small molecules designed to study biological systems by selectively interacting with a target, often producing a measurable signal like fluorescence. nih.govrsc.org While the closely related azo group has been extensively used in the design of probes, the application of the azoxy functional group in this area is an emerging field of interest.

Design Principles and Potential Applications: The unique chemical properties of the azoxy group make it a candidate for incorporation into novel chemical probes. For example, its redox activity could be harnessed to detect specific biological oxidants or reductants.

A well-established strategy in probe design involves using the azo group as a fluorescence quencher. researchgate.net In these "pro-fluorescent" probes, a fluorophore is rendered non-fluorescent by conjugation to an azo moiety. nih.govelsevierpure.com The probe is "turned on" when a specific biological process, such as reduction of the azo bond in a hypoxic (low oxygen) environment, breaks the conjugation and releases the fluorescent molecule. nih.govresearchgate.net

While direct examples of azoxy-based probes are less common, the principles from azo-based systems suggest potential designs:

Redox-Sensing Probes: The azoxy group can be reduced to an azo group and further to amines. A probe could be designed where this reduction, triggered by a specific cellular redox environment, leads to a change in fluorescence or another detectable signal.

Enzyme-Activated Probes: Azoxy compounds are substrates for certain enzymes. A probe could be constructed where enzymatic modification of the azoxy group unmasks a signaling molecule.

Bioorthogonal Chemistry: The specific reactivity of the azoxy group could potentially be exploited for bioorthogonal ligation reactions, allowing for the labeling of biomolecules in living systems.

The development of such probes would provide powerful tools for imaging and understanding complex biological processes in real-time. rsc.orgacs.org

Emerging Research Directions and Future Prospects for Z Methyl O,n,n Azoxyethane Studies

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies, which allow for the large-scale study of biological molecules, represents a significant frontier in understanding the effects of Z-Methyl-O,N,N-azoxyethane. While specific studies on this compound are nascent, the potential of these approaches is vast. Future research will likely see the integration of transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to this compound exposure.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound alters gene expression. This could identify key signaling pathways and cellular processes that are perturbed by the compound, offering insights into its mode of action.

Proteomics: The study of the entire complement of proteins, or the proteome, can provide a direct understanding of the functional changes occurring within a cell upon exposure to this compound. This could involve identifying protein adducts, alterations in protein expression levels, and changes in post-translational modifications. A reanalysis of publicly accessible proteomic datasets to identify N-terminal peptides could contribute to the understanding of the α-N-terminal methylome, a less-explored post-translational modification biorxiv.orgnih.gov.

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological system. Untargeted metabolomic analysis could uncover novel biomarkers of exposure to this compound and elucidate its impact on metabolic pathways nih.gov.

The integration of these omics datasets will be crucial for a systems-level understanding of the biological effects of this compound.

Advanced Computational Modeling and In Silico Predictions of this compound Reactivity and Interactions

Computational chemistry and in silico toxicology are poised to play a pivotal role in predicting the reactivity and potential toxicity of this compound. These methods offer a cost-effective and ethical alternative to extensive experimental testing.

Future research will likely employ a variety of computational approaches:

Quantum Chemical Methods: These can be used to study the electronic structure and reactivity of this compound, providing insights into its metabolic activation and interaction with biological macromolecules.

Molecular Docking: This technique can predict the binding of this compound and its metabolites to specific proteins, such as DNA repair enzymes or metabolic enzymes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the carcinogenic potency of this compound based on its chemical structure. Notably, this compound has been included in datasets used to develop QSAR models for carcinogenicity nih.gov.

In Silico Toxicology: This broad field encompasses a range of computational methods to predict the toxicity of chemicals, aiming to complement traditional toxicity testing nih.govresearchgate.net. The development of in silico models is a complex process grounded in knowledge from toxicology, bioinformatics, biochemistry, and statistics researchgate.net.

These computational tools will be invaluable for prioritizing experimental studies and for gaining a deeper understanding of the molecular determinants of this compound's biological activity.

| Computational Approach | Application in this compound Research |

| Quantum Chemical Methods | Elucidating electronic structure and chemical reactivity. |

| Molecular Docking | Predicting interactions with biological macromolecules. |

| QSAR Models | Predicting carcinogenic potency based on chemical structure. |

| In Silico Toxicology | Assessing potential toxicity through computational means. |

Development of Novel Experimental Models for Azoxyalkane Research

Advances in experimental models are crucial for accurately recapitulating the biological effects of azoxyalkanes like this compound in a laboratory setting. The development of more sophisticated and relevant models is an active area of research.

A particularly promising area is the use of organoid models. For instance, carcinogenesis-like models have been successfully developed using mouse embryonic stem cell-derived intestinal organoids treated with the related compound azoxymethane (AOM) nih.gov. These three-dimensional culture systems more closely mimic the structure and function of native tissues, offering a superior platform for studying carcinogenesis compared to traditional two-dimensional cell cultures.

Furthermore, the use of different animal models continues to be refined. The AOM-induced model of colon carcinogenesis is widely used, and studies have highlighted the importance of genetic background in determining susceptibility to AOM-induced tumors oup.comaacrjournals.org. The combination of AOM with agents that induce inflammation, such as dextran sulfate sodium (DSS), has created robust models of colitis-associated cancer nih.gov. These advancements in animal and in vitro models will be instrumental in future investigations into the biological effects of this compound.

| Experimental Model | Description | Relevance to Azoxyalkane Research |

| Intestinal Organoids | 3D cell culture models derived from stem cells that mimic the structure and function of the intestine. | Provide a more physiologically relevant in vitro system to study the carcinogenic effects of azoxyalkanes. |

| Genetically Diverse Mouse Strains | Utilization of various inbred mouse strains with different genetic backgrounds in carcinogenesis studies. | Allows for the identification of genetic factors that influence susceptibility to azoxyalkane-induced cancers. |

| Colitis-Associated Cancer Models | Animal models that combine a chemical carcinogen like azoxymethane with an inflammatory agent. | Enable the study of the interplay between inflammation and carcinogenesis in the context of azoxyalkane exposure. |

Broader Implications for Understanding Chemical Carcinogenesis Mechanisms and Alkylating Agents

The study of this compound has broader implications for the fields of chemical carcinogenesis and the study of alkylating agents. As a methylating agent, its mechanism of action is likely to involve the formation of DNA adducts, a key initiating event in chemical carcinogenesis.

Research into the related compound azoxymethane has shown that exposure to DNA alkylating agents leads to the formation of DNA adducts like O6-methyl-deoxyguanosine (O6-medG), a major mutagenic lesion nih.gov. The cellular response to such damage, including DNA repair mechanisms and apoptosis, is critical in determining the ultimate outcome of exposure nih.gov.

By studying this compound, scientists can gain further insights into:

The specific types of DNA adducts formed by simple azoxyalkanes.

The efficiency of DNA repair pathways in removing these adducts.

The cellular signaling pathways that are activated in response to DNA damage induced by this class of compounds.

This knowledge will contribute to a more comprehensive understanding of the fundamental mechanisms by which alkylating agents initiate cancer and will inform risk assessment strategies for this important class of chemicals.

Q & A

Q. What synthetic routes are recommended for producing high-purity Z-Methyl-O,N,N-azoxyethane, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves alkylation of azoxy precursors under controlled nitrogen atmospheres. For purity optimization, use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate). Intermediates should be characterized via -NMR and GC-MS to confirm functional group retention and rule out side products like N-oxide derivatives. Structural validation should reference CAS 57497-34-4 for consistency .

Q. What analytical techniques are critical for confirming the structural integrity of this compound in synthetic samples?

- Methodological Answer : Combine spectroscopic methods:

- Mass Spectrometry (MS) : Identify molecular ion peaks at m/z corresponding to the molecular formula.

- Infrared (IR) Spectroscopy : Verify absence of N=O stretching vibrations (distinct from azoxy isomers).

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR shifts for methyl and azoxy group environments.

Cross-reference with databases like PubChem or NIST for spectral matching, avoiding unreliable sources like BenchChem .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Use buffered solutions (pH 2–12) and monitor decomposition via HPLC at 24/48/72-hour intervals.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >120°C).

- Light Sensitivity : Exclude UV-active storage conditions to prevent photolytic cleavage of the azoxy bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound across rodent models?

- Methodological Answer : Address discrepancies by:

- Dose-Response Analysis : Compare tumor incidence rates (e.g., 16/50 vs. 0/20 in high-dose vs. control groups) across studies .

- Species-Specific Metabolism : Investigate hepatic CYP450 enzyme activity differences using in vitro microsomal assays.

- Statistical Rigor : Apply Z-tests to assess significance of tumor incidence variations (e.g., p < 0.05 threshold) .

Q. What computational models predict the carcinogenic potential of this compound, and how reliable are they?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models:

- SMILES-Based Predictors : Input canonical SMILES strings (e.g.,

CCO/N=N\O/C) to evaluate carcinogenicity scores . - Limitations : Cross-validate predictions with in vivo data, as models may underestimate metabolic activation pathways .

Q. How should researchers design dose-ranging studies to evaluate this compound’s carcinogenic mechanisms?

- Methodological Answer :

- Subchronic Dosing : Administer 8–16 mg/kg doses (based on prior tumor incidence thresholds) over 90 days .

- Endpoint Analysis : Collect histopathology data (e.g., liver hyperplasia, splenic neoplasms) and correlate with oxidative stress biomarkers (e.g., 8-OHdG).

- Control Groups : Include azoxymethane analogs (e.g., CAS 25843-45-2) for comparative mechanistic insights .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer :

- Quality Control : Implement HPLC purity checks (>98%) and residual solvent analysis (e.g., GC headspace).

- Documentation : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw data deposition in supplementary files .

Data Analysis & Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be interpreted?

- Methodological Answer :

- Database Cross-Referencing : Compare with NIST Chemistry WebBook entries for solvent-specific shift variations .

- Dynamic NMR : Resolve conformational isomerism by analyzing temperature-dependent splitting patterns .

Q. What frameworks ensure ethical and rigorous reporting of carcinogenicity findings?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.